1,4-Dicyclohexylbenzene
Overview
Description
1,4-Dicyclohexylbenzene is an organic compound with the chemical formula C18H26. It is a colorless to pale yellow liquid with an aromatic odor. This compound is known for its unique structure, where two cyclohexyl groups are attached to a benzene ring at the para positions. It is used in various industrial applications due to its stability and chemical properties .
Mechanism of Action
Target of Action
It is a chemical compound with the formula C18H26 , but its specific biological targets remain unclear.
Biochemical Pathways
It has been mentioned in the context of proteomics research , suggesting it may interact with proteins or influence protein-related pathways.
Pharmacokinetics
It can be analyzed using a reverse phase (rp) hplc method, which suggests that it has certain properties that allow it to be detected and measured in biological systems .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially influence its behavior .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the catalytic alkylation of benzene and cyclohexene .
Molecular Mechanism
The molecular mechanism of 1,4-Dicyclohexylbenzene involves the catalytic alkylation of benzene and cyclohexene .
Temporal Effects in Laboratory Settings
It is known that the compound has a high boiling point and a freezing point close to room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dicyclohexylbenzene can be synthesized through the alkylation of benzene with cyclohexene. This reaction is typically catalyzed by acid catalysts such as aluminum chloride (AlCl3) or zeolites. The reaction conditions often involve elevated temperatures and pressures to ensure high yields .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-efficiency catalysts like modified Y molecular sieves. These catalysts enhance the conversion rates and selectivity of the reaction, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1,4-Dicyclohexylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexylbenzene derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexylbenzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Cyclohexylbenzene derivatives.
Reduction: Cyclohexylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dicyclohexylbenzene has several scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid bilayers and membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of resins, plastics, and coatings
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dicyclohexylbenzene
- 1,3-Dicyclohexylbenzene
- Cyclohexylbenzene
Uniqueness
1,4-Dicyclohexylbenzene is unique due to its para-substitution pattern, which imparts distinct chemical and physical properties compared to its ortho- and meta-substituted counterparts. This structural difference influences its reactivity and applications in various fields .
Properties
IUPAC Name |
1,4-dicyclohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h11-16H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFSIGWYINAJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148713 | |
Record name | 1,4-Dicyclohexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148713 | |
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Molecular Weight |
242.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 1,4-Dicyclohexylbenzene | |
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CAS No. |
1087-02-1 | |
Record name | 1,4-Dicyclohexylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Dicyclohexylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1087-02-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6353 | |
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Record name | 1,4-Dicyclohexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dicyclohexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.838 | |
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Record name | P-DICYCLOHEXYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4M5U01MCY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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